Zinc, butylchloro-
Description
Organozinc compounds, such as diethylzinc (Zn(C₂H₅)₂), are known for their applications in organic synthesis, including alkylation reactions .
Properties
CAS No. |
42930-39-2 |
|---|---|
Molecular Formula |
C4H9ClZn |
Molecular Weight |
157.9 g/mol |
IUPAC Name |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CBZGFVSHXJZAHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
The preparation of Zinc, butylchloro- involves several synthetic routes and reaction conditions. One common method is the reaction of zinc chloride with butylchloro compounds under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the addition of stabilizers to prevent the formation of unwanted byproducts . Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Butylzinc chloride (C₄HₙZnCl) exists as a dimer in solution, adopting cyclic eight-membered ring structures. X-ray crystallography reveals stereochemical variations depending on substituents:
-
Ethyl bromozincacetate forms a tub-shaped dimer with cis bromo and THF ligands .
-
tert-Butyl derivatives adopt chair-like conformations with trans bromo groups .
This dimerization stabilizes the organozinc species, enabling controlled reactivity in synthetic applications. Unlike lithium or boron enolates, zinc in butylchloro-zinc is both O- and C-bound, enhancing its organometallic character .
Cross-Coupling Reactions
Butylzinc chloride participates in Negishi couplings , reacting with organic halides or triflates via palladium catalysis :
-
Oxidative addition : Pd(0) inserts into the C–X bond of the organic halide.
-
Transmetalation : The organozinc reagent exchanges its organic group with the Pd(II) complex.
-
Reductive elimination : Forms the C–C bond, releasing the coupled product .
Example : Allylic zinc halides (e.g., prenylzinc bromide) react with [1.1.1]propellane to form bicyclo[1.1.1]pentane (BCP) derivatives. DFT studies show a cyclic transition state involving ZnBr₂ and LiCl, facilitating radical-polar crossover pathways .
Radical-Polar Crossover Pathways
Zinc mediates radical generation from sulfinate salts under mild conditions. For example:
-
Butylzinc chloride reduces sterically hindered alkyl halides (e.g., iodocyclohexane) to generate radicals, which add to SO₂ to form sulfonyl intermediates .
-
Subsequent reduction by Zn yields sulfonyl anions, enabling nucleophilic substitution with alkyl chlorides .
Grignard Additions
Zinc chloride (ZnCl₂) catalyzes Grignard additions to nitriles, forming ketones after hydrolysis. Key findings include:
-
ZnCl₂ (20 mol%) significantly accelerates reactions of n-BuMgCl with benzonitrile, achieving 95% yield .
-
Catalytic ZnCl₂ outperforms stoichiometric zincates by lowering energy barriers (17.9 kcal/mol vs. 30.4 kcal/mol) .
| Entry | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi (1.1 equiv.) | −78 °C, 1 h | >99 |
| 5 | n-BuMgCl + ZnCl₂ (0.2 equiv.) | 25 °C, 3 h | 88 |
Passerini Reactions
Zinc dicarboxylates enable diastereoselective Passerini reactions. For instance:
-
Zinc butylchloro- derivatives facilitate nucleophilic additions to isocyanides, suppressing truncated byproducts .
-
Diastereoselectivity improves with bulky carboxylates (e.g., aromatic vs. alkyl) .
Supramolecular and Biological Interactions
Zinc Schiff base complexes (e.g., Zn−Me, Zn−Cl) exhibit distinct supramolecular arrangements:
-
Zn−Me forms hexagonal geometries with higher FMO gaps (4.50 eV vs. 3.97 eV for Zn−Cl) .
-
Zn−Cl shows stronger binding to bovine serum albumin (ΔG = −8 kcal/mol), attributed to columnar vertebral structures .
Industrial and Medicinal Relevance
-
Medicinal Chemistry : Zinc-mediated C–H functionalization tolerates sensitive groups (e.g., chloro, boryl), enabling site-selective bis-alkylation of heterocycles .
-
Antibacterial Hybrids : ZnO nanoparticles functionalized with protocatechuic acid show sustained Zn²⁺ release, inhibiting S. aureus growth (MIC = 1.03 mg/mL) .
Synthetic Protocols and Optimization
Scientific Research Applications
Zinc, butylchloro- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its stability and reactivity. In biology, zinc compounds are essential for the function of many enzymes and proteins, making them crucial for cellular processes . In medicine, zinc compounds are used in the treatment of zinc deficiency and as components in various pharmaceutical formulations . In industry, zinc compounds are used in the production of batteries, coatings, and other materials due to their stability and resistance to corrosion .
Mechanism of Action
The mechanism of action of Zinc, butylchloro- involves its interaction with various molecular targets and pathways. Zinc ions play a catalytic, structural, and regulatory role in biological systems . They are essential for the function of many enzymes and proteins, and they help maintain the stability of cellular structures. Zinc transporters facilitate the uptake and release of zinc ions across biological membranes, ensuring proper zinc homeostasis . The histidine-rich loop in zinc transporters plays a crucial role in recruiting zinc ions to the transmembrane binding site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily lists halogenated hydrocarbons (e.g., butyl chloride, amyl chloride) and benzoyl chloride derivatives. While "Zinc, butylchloro-" is absent, comparisons can be drawn between butyl chloride isomers and other alkyl halides, which share reactivity or structural parallels with hypothetical zinc-organo halides.
Table 1: Properties of Butyl Chloride Isomers and Related Compounds
Key Findings:
Reactivity: Butyl chloride isomers undergo nucleophilic substitution (SN1/SN2) or elimination reactions, depending on structure. For example, tert-butyl chloride favors SN1 due to carbocation stability, while 1-chlorobutane reacts via SN2 . Zinc-organo compounds (e.g., Grignard reagents) typically exhibit nucleophilic behavior, but "Zinc, butylchloro-" might display unique reactivity due to the zinc-chlorine bond.
Stability :
- Tert-butyl chloride is highly sensitive to hydrolysis compared to primary analogs like 1-chlorobutane . A zinc-bound analog could have altered stability, influenced by zinc’s electrophilicity.
Applications: Butyl chlorides are used as solvents or intermediates. Zinc-organo halides, if synthesized, might serve as catalysts or precursors in polymerization or cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
